Cas no 946301-88-8 (4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide)

4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide structure
946301-88-8 structure
商品名:4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide
CAS番号:946301-88-8
MF:C25H27ClN4O3S2
メガワット:531.089882135391
CID:5887742
PubChem ID:44010073

4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-(azepan-1-ylsulfonyl)-N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide
    • 4-(azepan-1-ylsulfonyl)-N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
    • 4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
    • 946301-88-8
    • F2083-0325
    • AKOS021719856
    • 4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide
    • インチ: 1S/C25H27ClN4O3S2/c26-20-9-5-18(6-10-20)23-22(30-15-16-34-25(30)28-23)17-27-24(31)19-7-11-21(12-8-19)35(32,33)29-13-3-1-2-4-14-29/h5-12H,1-4,13-17H2,(H,27,31)
    • InChIKey: FBGZRURYZDESCF-UHFFFAOYSA-N
    • ほほえんだ: C(NCC1N2CCSC2=NC=1C1=CC=C(Cl)C=C1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 530.1213108g/mol
  • どういたいしつりょう: 530.1213108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 817
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 118Ų

4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2083-0325-5μmol
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2083-0325-3mg
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2083-0325-2mg
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2083-0325-10μmol
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2083-0325-2μmol
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2083-0325-10mg
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2083-0325-5mg
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2083-0325-1mg
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2083-0325-4mg
4-(azepane-1-sulfonyl)-N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
946301-88-8 90%+
4mg
$66.0 2023-05-16

4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamide 関連文献

4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo2,1-b1,3thiazol-5-ylmethyl}benzamideに関する追加情報

Comprehensive Overview of 4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946301-88-8)

The compound 4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide (CAS No. 946301-88-8) is a highly specialized organic molecule with a unique structural framework. Its complex nomenclature reflects its intricate chemical architecture, combining an azepane sulfonyl moiety with a benzamide linkage and an imidazo[2,1-b][1,3]thiazole core. This molecular design has garnered significant interest in pharmaceutical and biochemical research due to its potential applications in targeted therapies and drug discovery.

Researchers and industry professionals often inquire about the synthetic pathways for CAS No. 946301-88-8, as well as its physicochemical properties and biological activity. The compound's azepane-1-sulfonyl group is particularly noteworthy, as sulfonamide derivatives are known for their diverse pharmacological effects. Recent studies have explored its potential as a kinase inhibitor or receptor modulator, aligning with current trends in precision medicine and personalized healthcare solutions.

In the context of modern drug development, 4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide represents an interesting case study for structure-activity relationship (SAR) analysis. The presence of both heterocyclic and aromatic components in its structure allows for multiple interaction points with biological targets. This characteristic makes it valuable for researchers investigating molecular docking simulations and drug-target interactions, which are hot topics in computational chemistry and bioinformatics.

The imidazo[2,1-b][1,3]thiazole scaffold present in this compound has been the subject of numerous patent applications and scientific publications, particularly in relation to anti-inflammatory and antiproliferative activities. With growing interest in small molecule therapeutics and fragment-based drug design, this structural motif continues to attract attention from medicinal chemists worldwide. The 4-chlorophenyl substitution pattern further enhances the molecule's potential for specific biological interactions, a feature commonly sought after in lead optimization processes.

From a technical perspective, the benzamide linkage in CAS No. 946301-88-8 provides stability to the molecular structure while allowing for potential derivatization. This flexibility is crucial for pharmaceutical chemists exploring structure modification strategies to improve bioavailability or target selectivity. Current research trends focusing on metabolic stability and ADME properties (Absorption, Distribution, Metabolism, and Excretion) make this compound particularly relevant for preclinical development studies.

Analytical chemists working with 4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide often investigate its chromatographic behavior and spectroscopic characteristics. The compound's unique structure presents both challenges and opportunities for method development in HPLC analysis and mass spectrometry identification. These analytical aspects are critical for quality control in pharmaceutical manufacturing and for ensuring reproducibility in biological studies.

In the broader context of chemical research, this compound exemplifies the growing importance of multi-functional molecular architectures in modern drug discovery. Its combination of sulfonamide, heterocycle, and amide functionalities reflects current strategies in privileged structure-based drug design. As the pharmaceutical industry continues to explore polypharmacology approaches and multi-target drugs, compounds like CAS No. 946301-88-8 serve as valuable templates for innovation.

The safety profile and toxicological aspects of 4-(azepane-1-sulfonyl)-N-{6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethyl}benzamide remain active areas of investigation, particularly regarding its metabolic pathways and potential drug-drug interactions. These considerations are paramount in today's regulatory environment, where predictive toxicology and in silico safety assessment tools are becoming increasingly sophisticated. Researchers are particularly interested in how the compound's structural features might influence its hepatic clearance and plasma protein binding characteristics.

Looking forward, the scientific community anticipates continued exploration of CAS No. 946301-88-8 and related analogs in various therapeutic areas. The compound's structural complexity and modular nature make it an attractive candidate for medicinal chemistry optimization programs. As computational methods for virtual screening and de novo drug design advance, molecules with such well-defined pharmacophores will likely play an important role in the next generation of therapeutic agents.

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